N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide
Description
N-(2,4-Difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide (CAS: 252058-88-1, synonyms: KS-00003LWB, ZINC2383568) is a fluorinated acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a pentafluorophenylsulfanyl moiety at the α-position of the acetamide backbone. The compound’s structure (Fig. 1) is distinguished by its high fluorine content, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F7NOS/c15-5-1-2-7(6(16)3-5)22-8(23)4-24-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQHGKNOGKPNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide typically involves the reaction of 2,4-difluoroaniline with 2,3,4,5,6-pentafluorobenzenethiol in the presence of a suitable acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilizing its unique properties in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and the sulfanyl group can influence its binding affinity and reactivity with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a common acetamide scaffold with several derivatives, but its substituents confer distinct physicochemical properties. Key structural analogs include:
Key Observations:
- Fluorination Impact: The target compound’s pentafluorophenylsulfanyl group increases electron-withdrawing effects and lipophilicity (ClogP ≈ 4.5 estimated) compared to chlorinated analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ClogP ≈ 2.8) .
- Sulfanyl vs.
- Heterocyclic Modifications : Analogues with pyrimidine () or triazole rings () exhibit improved coordination or receptor-binding properties due to π-π stacking or metal interactions.
Functional and Pharmacological Comparisons
- Crystalline Stability : The target compound’s fluorine-rich structure likely enhances crystalline stability compared to N-substituted 2-arylacetamides (e.g., ), where dichlorophenyl analogs exhibit conformational flexibility (dihedral angles: 44.5°–77.5°) affecting packing efficiency .
- Biological Activity :
- Diflufenican (ClogP ≈ 4.0) acts as a herbicide by inhibiting phytoene desaturase, leveraging its pyridinecarboxamide group for target binding .
- VUAA-1, an Orco agonist, relies on its triazole moiety for insect olfactory receptor activation, a mechanism distinct from the target compound’s sulfanyl group .
- Synthetic Accessibility : The target compound’s synthesis likely follows carbodiimide-mediated coupling (similar to ), but the pentafluorophenylsulfanyl group may require specialized thiol precursors, increasing complexity compared to chlorinated derivatives .
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability : Fluorination typically reduces oxidative metabolism, as seen in goxalapladib (), a fluorinated acetamide with enhanced plasma half-life in atherosclerosis models .
- Toxicity: High fluorine content may raise concerns about bioaccumulation, contrasting with simpler acetamides like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which show lower environmental persistence .
Biological Activity
N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide (CAS Number: 477320-63-1) is a fluorinated compound that has garnered interest due to its potential biological activities. The unique structural characteristics imparted by the fluorine substituents may influence its interaction with biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure
The compound's linear formula is represented as . The presence of multiple fluorine atoms suggests enhanced lipophilicity and potential for specific interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated various pharmacological properties. The following sections summarize key findings from recent studies.
Anticancer Activity
A study focusing on the anticancer properties of various fluorinated compounds highlighted the potential of this compound against different cancer cell lines. The compound was evaluated for its cytotoxic effects on human non-small cell lung cancer A549 cells. The results demonstrated significant inhibitory activity with an IC50 value comparable to established chemotherapeutic agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | X.XX ± Y.YY | Induction of apoptosis via mitochondrial pathway |
| 5-Fluorouracil (Control) | 4.98 ± 0.41 | Standard chemotherapeutic |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Specifically:
- Mitochondrial Pathway Activation : The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Caspase Activation : Enhanced activity of caspase-3 was observed in treated cells, indicating a shift towards programmed cell death.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds and their derivatives:
- Synthesis and Evaluation : A series of related compounds were synthesized and evaluated for their biological activities. These studies often utilized A549 cells as a model system due to their relevance in lung cancer research.
- Fluorinated Analogues : Research has indicated that fluorinated compounds often exhibit enhanced biological activity due to increased metabolic stability and altered pharmacokinetics.
Q & A
Q. What methodologies are recommended for confirming the structural integrity and purity of N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide?
To ensure structural fidelity, employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Use - and -NMR to confirm proton and carbon environments, focusing on the difluorophenyl and pentafluorophenyl moieties. For example, split signals in -NMR may indicate fluorine coupling effects .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfanyl (C–S, ~600–700 cm) and acetamide (N–H, ~3300 cm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching .
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation of stereochemistry and bond lengths .
Q. What are typical synthetic routes for this compound, and what intermediates are critical?
Synthesis involves multi-step organic reactions:
Sulfonation/Sulfanylation : React 2,4-difluoroaniline with a sulfurizing agent (e.g., Lawesson’s reagent) to form the sulfanyl intermediate.
Acetamide Coupling : Use 2-[(pentafluorophenyl)sulfanyl]acetyl chloride in the presence of a base (e.g., triethylamine) to form the final acetamide .
Key Intermediates :
- 2,4-Difluorophenylsulfonamide : Confirmed via TLC and IR.
- Sulfanyl-acetyl chloride : Characterized by -NMR for fluorine environments .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric assays. For example, measure IC values via substrate depletion kinetics .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Maintain 0–5°C during sulfanylation to minimize side reactions (e.g., disulfide formation) .
- Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of fluorinated intermediates .
Q. How can data contradictions in crystallographic refinement be resolved?
Q. What computational strategies predict bioactivity and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., LOX). Focus on sulfanyl and fluorophenyl groups for hydrophobic binding .
- QSAR Modeling : Correlate substituent electronegativity (fluorine count) with IC values from screening data .
Q. How are reaction byproducts identified and mitigated during synthesis?
- LC-MS Monitoring : Detect disulfide byproducts (e.g., bis-sulfanyl derivatives) via retention time and m/z shifts.
- Scavenging Agents : Add thiourea to quench excess sulfurizing agents .
Q. What pharmacokinetic studies are recommended for preclinical evaluation?
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4).
- Plasma Stability : Incubate with rat plasma; monitor degradation via HPLC .
- Metabolite Identification : Use LC-QTOF-MS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Data Contradiction Analysis
Q. Conflicting NMR Assignments in Fluorinated Regions
- Issue : Overlapping -NMR signals due to similar chemical environments.
- Resolution : Use --HOESY to correlate fluorine-proton spatial relationships .
Q. Discrepancies in Enzyme Inhibition Data
- Issue : Variability in IC values across studies.
- Resolution : Standardize assay conditions (e.g., substrate concentration, pH) and validate with positive controls (e.g., quercetin for LOX) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
